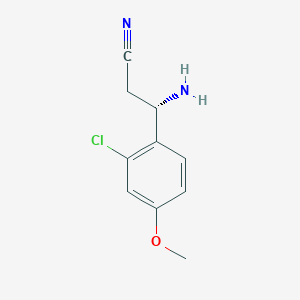

(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

Description

(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral nitrile derivative featuring a substituted phenyl ring with a chloro group at the ortho-position (C2) and a methoxy group at the para-position (C4). The stereochemistry at the C3 position (S-configuration) and the presence of both amino and nitrile functional groups make it a versatile intermediate in medicinal chemistry, particularly for enantioselective synthesis of bioactive molecules.

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |

InChI Key |

YBTLHKWJILOTNP-JTQLQIEISA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@H](CC#N)N)Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CC#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis may start with commercially available 2-chloro-4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde can be converted to the corresponding cyanohydrin using a cyanide source such as sodium cyanide or potassium cyanide.

Amination: The cyanohydrin can then be subjected to reductive amination using an appropriate amine source and reducing agent to yield the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of solvents that improve solubility and reaction efficiency.

Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Primary amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile would depend on its specific application. Generally, it may involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural Analog: (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile

Key Differences :

- Substituents : The phenyl ring in this analog has a para-chloro and ortho-fluoro substitution (vs. ortho-chloro and para-methoxy in the target compound).

- Electronic Effects : The electron-withdrawing fluoro group (σₚ = +0.06) contrasts with the electron-donating methoxy group (σₚ = -0.27), altering the aromatic ring’s electronic density and reactivity.

- Stereochemistry : Both compounds share the (3S) configuration, suggesting similar enantioselective synthetic pathways.

Comparison :

- Functionality : The nitrile group in Compound 9 is part of a phosphoramidite moiety, critical for oligonucleotide synthesis. In contrast, the target compound’s nitrile may act as a leaving group or participate in nucleophilic additions.

- Structural Complexity : Compound 9 includes a protected sugar backbone and thiopyrimidine, highlighting its role in nucleic acid chemistry, unlike the simpler arylpropanenitrile scaffold of the target compound.

Propanenitrile Derivatives with Heterocyclic Motifs

Example : 3-(4-((1S,2S,3S)-1,2,4-Tris(Benzyloxy)-3-Hydroxybutyl)-1H-Pyrazol-1-Yl)Propanenitrile (Compound 3) .

Comparison :

- Synthesis : The synthesis of Compound 3 involves formyl glycals and nucleophilic addition under reflux , whereas the target compound likely requires enantioselective methods due to its chiral center.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The methoxy group in the target compound may enhance solubility compared to the fluoro analog, but reduce electrophilicity at the nitrile group.

- Stereochemical Considerations : The (3S) configuration is conserved in analogs like the 4-Cl-2-F derivative , suggesting shared synthetic challenges in enantiocontrol.

Biological Activity

(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is an organic compound with a notable potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 210.66 g/mol. The compound features:

- An amino group (-NH2)

- A nitrile group (-C≡N)

- A substituted phenyl ring with chlorine and methoxy groups

These functional groups contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant in the treatment of various diseases. For instance, it may interact with enzymes involved in metabolic pathways or signal transduction.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its activity was evaluated against several bacteria, indicating effectiveness comparable to standard antibiotics in some cases.

- Anti-inflammatory Effects : Some derivatives of this compound have been reported to exhibit anti-inflammatory properties, potentially making them useful in treating conditions characterized by inflammation.

- Neuropharmacological Effects : The structural features suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

The mechanism by which this compound exerts its biological effects is primarily through binding to specific receptors or enzymes. This binding alters the activity of these targets, leading to various physiological responses. Understanding these interactions is crucial for developing therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the nitrile group : Using appropriate reagents to introduce the nitrile functionality.

- Substitution reactions : Introducing the amino and chloro substituents on the phenyl ring.

- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes; further studies needed |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Exhibited significant reduction in inflammation markers in vitro |

| Neuropharmacological | Suggested modulation of neurotransmitter activity |

Research Example

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. In vitro assays indicated that these compounds inhibited the activation of human hepatic stellate cells, suggesting potential applications in liver fibrosis treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.